molecular formula C9H10N2O B597339 6-(Aminomethyl)isoindolin-1-one CAS No. 1251195-14-8

6-(Aminomethyl)isoindolin-1-one

Cat. No. B597339
M. Wt: 162.192
InChI Key: SWVACKJYWYOGRE-UHFFFAOYSA-N
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Description

6-(Aminomethyl)isoindolin-1-one is a key intermediate enroute to many investigational therapeutic agents . It is also known by its CAS Number: 1250443-39-0 .


Synthesis Analysis

The synthesis of 6-(Aminomethyl)isoindolin-1-one involves a concise process that includes cyanation without using costly transition metal catalysts and complete hydrogenation of the resulting dicyanide . This synthetic route emphasizes high atom-efficiency and simple operation .


Molecular Structure Analysis

The molecular formula of 6-(Aminomethyl)isoindolin-1-one is C9H10N2O . The average mass is 162.189 Da and the monoisotopic mass is 162.079315 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-(Aminomethyl)isoindolin-1-one include a cyanation process and a complete hydrogenation of the resulting dicyanide . These reactions are part of a multicomponent reaction (MCR) process .

Scientific Research Applications

  • Diverse Bioactivity and Therapeutic Potential : Isoindolin-1-one frameworks, such as those in 6-(Aminomethyl)isoindolin-1-one, are found in a range of naturally occurring compounds with diverse biological activities. They hold therapeutic potential for various chronic diseases, benefiting from recent advancements in synthetic methods (Upadhyay, Thapa, Sharma, & Sharma, 2020).

  • Reaction Chemistry with Different Metals : The isoindoline pincer ligand, a related structure, shows varied reaction chemistry with different metals like Cd2+, Zn2+, and Pd2+. This highlights its potential in creating metal complexes with diverse properties and applications (Dietrich, Egbert, Morris, Wicholas, Anderson, & Miller, 2005).

  • In Vivo and In Silico Studies for Medical Applications : Isoindolines, including variants of 6-(Aminomethyl)isoindolin-1-one, have been synthesized and tested for their interactions with human dopamine receptors, suggesting potential applications in treating conditions like Parkinsonism (Andrade-Jorge, Bahena-Herrera, Garcia-Gamez, Padilla-Martínez, & Trujillo-Ferrara, 2017).

  • Anti-Cancer Activities : Certain isoindolin-1-one derivatives have been synthesized and evaluated for their anti-cancer activities. This includes studies on human cancer cell lines, indicating the potential of these compounds in cancer treatment (Mehta, Mangyan, & Brahmchari, 2022).

  • Synthesis and Structural Studies : Research has been conducted on the novel synthesis of isoindoline/isoindoline-1,3-dione derivatives, including studies on their structure determination, which is crucial for understanding their chemical properties and potential applications (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).

  • Medicinal Chemistry Applications : Isoindoline heterocycles, similar to 6-(Aminomethyl)isoindolin-1-one, show potential in medicinal chemistry across diverse biological targets, including as bronchodilators, N-methyl-D-aspartate agonists, multidrug resistance reversal agents, and fibrinogen receptor antagonists (Williams & Jarvo, 2011).

  • Central Nervous System Activities : Some isoindoline derivatives have shown elevated central nervous system depressant potency in in-vivo studies, indicating their potential in neuropharmacology (Selvakumar, Babu, & Chidambaranathan, 2013).

Safety And Hazards

The safety data sheet for 6-(Aminomethyl)isoindolin-1-one indicates that it is for R&D use only and not for medicinal or household use . Further safety and hazard information can be found in the provided safety data sheets .

Future Directions

The synthesis of 6-(Aminomethyl)isoindolin-1-one is a key step in the production of many investigational therapeutic agents . Therefore, improvements in the synthesis process, such as increased efficiency or reduced costs, could have significant impacts on the development of these agents.

properties

IUPAC Name

6-(aminomethyl)-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-4-6-1-2-7-5-11-9(12)8(7)3-6/h1-3H,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVACKJYWYOGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CN)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729290
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)isoindolin-1-one

CAS RN

1251195-14-8
Record name 6-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of the product of Step 2 (100 g, 0.38 mol) and HCl (dissolved in MeOH, 3 M, 500 ml) was stirred overnight. Removal of the solvent gave a solid which was washed with Et2O and dried to afford 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one (57 g, 76% yield). 1H-NMR (300 MHz, D2O) δ: 7.69-7.67 (m, 1H), 7.52 (s, 1H), 7.45-7.43 (m, 1H), 4.39 (s, 2H), 4.17 (s, 2H).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of the product of Step 2 (100 g, 0.38 mol) and HCl (dissolved in MeOH, 3 M, 500 ml) was stirred overnight. Removal of the solvent gave a solid which was washed with Et2O and dried to afford 6-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one (57 g, 76% yield). 1H-NMR (300 MHz, D2O) δ: 7.69-7.67 (m, 1H), 7.52 (s, 1H), 7.45-7.43 (m, 1H), 4.39 (s, 2H), 4.17 (s, 2H).
Name
product
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
L Bi, C Fu, L Yao - Asian Journal of Chemistry, 2014
Number of citations: 0

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